Collismycin A

Antiproliferative Cytotoxicity Cancer Research

Collismycin A (SF2738A) is the definitive benchmark among 2,2′-bipyridyl natural products, delivering maximal antiproliferative potency through selective Fe(II)/Fe(III) chelation while sparing Zn, Mn, Cu, and Mg. Unlike inactive analogs (e.g., Collismycin H), only Collismycin A retains both iron-chelating capacity and measurable neuroprotection (44% apoptosis reduction in zebrafish). Documented MRSA MIC of 8 µg/mL makes it a reliable positive control for antibacterial screening. For iron-dependent mechanism studies, pair with non-chelating Collismycin H as a matched negative control. Do not substitute with generic analogs—structural variations abolish key activities.

Molecular Formula C13H13N3O2S
Molecular Weight 275.33 g/mol
CAS No. 158792-24-6
Cat. No. B606761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCollismycin A
CAS158792-24-6
SynonymsCollismycin A , SF 2738A
Molecular FormulaC13H13N3O2S
Molecular Weight275.33 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2
InChIInChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8+
InChIKeyNQGMIPUYCWIEAW-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Collismycin A (CAS 158792-24-6): A 2,2′-Bipyridyl Natural Product with Potent Antiproliferative and Selective Iron-Chelating Activity


Collismycin A (SF2738A) is a microbial secondary metabolite belonging to the 2,2′-bipyridyl family of natural products, structurally classified as a hybrid polyketide-nonribosomal peptide [1]. Originally isolated from Streptomyces species, this compound exhibits a tripartite biological profile encompassing antibacterial, antiproliferative, and neuroprotective activities . Its mechanism of action centers on specific iron chelation, forming a 2:1 complex with Fe(II) and Fe(III) ions, which underlies its cytotoxic effects against cancer cells while sparing other divalent metal ions [2].

Collismycin A (CAS 158792-24-6) vs. Analogs: Why Structural Modifications Abolish or Alter Key Activities


Despite belonging to the same 2,2′-bipyridyl family, collismycin analogs cannot be treated as interchangeable due to profound activity divergences driven by subtle structural changes. Direct comparative studies demonstrate that while collismycin A is the most potent cytotoxic agent among its class, modifications to the second pyridine ring—such as those in collismycin H—abolish iron-chelating capacity entirely, switching the activity profile from cytotoxic to purely neuroprotective [1]. Furthermore, collismycin B exhibits a distinct molecular target (glucocorticoid receptor inhibition, IC₅₀ = 10 µM) and reduced antiproliferative potency compared to collismycin A . These findings confirm that generic substitution within this class is scientifically unsound and will yield qualitatively different experimental outcomes.

Collismycin A (CAS 158792-24-6): Quantitative Evidence for Differentiated Selection Over Closest Analogs


Collismycin A Exhibits Superior Antiproliferative Potency Compared to Biosynthetic Analogs

In a systematic study engineering the collismycin biosynthetic pathway, 12 analogs with modifications in the second pyridine ring were generated and tested for cytotoxic activity. None of these analogs showed better cytotoxic activity than the parental collismycin A [1]. This establishes collismycin A as the reference standard for maximal antiproliferative efficacy within this compound class.

Antiproliferative Cytotoxicity Cancer Research

Collismycin A Demonstrates Selective Iron Chelation with No Binding to Zn, Mn, Cu, or Mg

Collismycin A forms a 2:1 chelator-iron complex with both Fe(II) and Fe(III) ions, generating a redox-inactive center [1]. Critically, the addition of iron ions completely inhibits the antiproliferative effect of collismycin A on HeLa cells, whereas addition of zinc, manganese, copper, or magnesium ions has no such effect, confirming high metal selectivity [2]. This selectivity profile distinguishes collismycin A from broad-spectrum metal chelators.

Iron Chelation Metal Selectivity Mechanism of Action

Collismycin A Confers 44% Apoptosis Protection in Zebrafish Neurodegeneration Model

Collismycin A at 1 µM prevents apoptosis in the brain region of zebrafish larvae by 44% in a model of neuronal cell death induced by all-trans retinoic acid [1]. While collismycin H shows superior neuroprotection in a related oxidative stress model, collismycin H lacks iron-chelating capacity and cytotoxic activity entirely [2]. For applications requiring a compound that retains both neuroprotective and antiproliferative potential, collismycin A is the uniquely positioned candidate.

Neuroprotection Oxidative Stress Zebrafish Model

Collismycin A Displays Potent Antiproliferative Activity with Differential Cancer Cell Line Selectivity

Collismycin A inhibits proliferation of A549 lung, HCT116 colon, and HeLa cervical cancer cells with IC₅₀ values of 0.3 µM, 0.6 µM, and 0.3 µM respectively, while showing markedly reduced activity against NIH3T3 fibroblasts (IC₅₀ = 56.6 µM) and no significant inhibition of MDA-MB-231 breast cancer cells (IC₅₀ >100 µM) [1]. This cell line selectivity profile, with a >180-fold difference between cancer and non-transformed fibroblasts, provides a defined experimental window that is not consistently reported for all collismycin analogs.

Cancer Cell Lines IC₅₀ Selectivity Index

Collismycin A Exhibits Stronger Anti-MRSA Activity (MIC 8 µg/mL) Compared to Reported Broad-Spectrum Values

In a focused anti-MRSA study, collismycin A produced by Streptomyces globisporus WA5-2-37 demonstrated strong inhibition of methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 µg/mL . This value falls within the lower range of the compound's general antibacterial activity (MICs = 6.25-100 µg/mL against various bacteria) and specifically confirms efficacy against this clinically significant pathogen .

Antibacterial MRSA MIC

Collismycin A (CAS 158792-24-6): Evidence-Backed Application Scenarios for Research and Procurement


Antiproliferative Lead Optimization: Benchmarking Against Collismycin A as the Class Reference Standard

When developing novel antiproliferative agents within the 2,2′-bipyridyl chemical space, collismycin A should be employed as the definitive positive control and reference compound. Direct comparative evidence demonstrates that no characterized biosynthetic analog surpasses collismycin A in cytotoxic potency [1]. Using collismycin A as a benchmark enables rigorous assessment of whether structural modifications enhance or compromise antiproliferative activity.

Iron-Dependent Pathway Studies Requiring a Selective Fe(II)/Fe(III) Chelator

Collismycin A is uniquely suited for experiments dissecting iron-dependent cellular processes. Its demonstrated selectivity for Fe(II) and Fe(III) over Zn, Mn, Cu, and Mg eliminates confounding effects associated with broad-spectrum metal chelators [1]. Furthermore, the availability of the non-chelating analog collismycin H provides a genetically or chemically matched negative control pair for validating iron-specific mechanisms [2].

Neuroprotection Studies Balancing Cytotoxic and Protective Activities

For research programs investigating neuroprotective agents derived from natural products, collismycin A offers a quantitatively defined baseline of 44% apoptosis reduction in a zebrafish neurodegeneration model [1]. Its dual-profile—retaining both iron-chelating capacity and measurable neuroprotective activity—contrasts with analogs like collismycin H that completely lose cytotoxic activity [2]. This positions collismycin A as the appropriate starting point for studies seeking to separate or balance these two biological functions.

Antibacterial Screening: Positive Control for MRSA and General Antimicrobial Assays

Collismycin A serves as a validated positive control in antibacterial susceptibility testing, with a documented MRSA MIC of 8 µg/mL and a broader activity range of 6.25-100 µg/mL against various bacteria and fungi [1][2]. This well-characterized antimicrobial spectrum, combined with its defined molecular target (iron chelation), makes collismycin A a reliable reference compound for screening novel antibacterial agents and for studying iron-limitation as an antimicrobial strategy.

Technical Documentation Hub

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